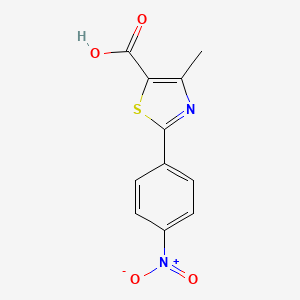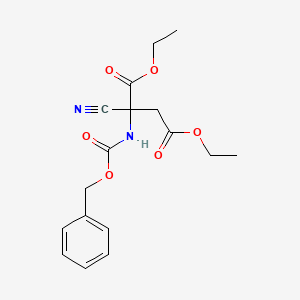
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group, making it a versatile molecule for chemical synthesis and biological applications.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
It can be inferred from related studies that the triazole ring in the compound may interact with its targets through hydrogen bonding and metallic interactions .
Biochemical Pathways
Given the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may influence biochemical pathways involving this enzyme .
Result of Action
Based on the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may have effects on processes regulated by this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be synthesized through various methods, including “click” chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields under mild conditions. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as aqueous solvents and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1-(1H-1,2,3-Triazol-4-yl)ethan-1-ol: Similar structure but with the triazole ring positioned differently, leading to variations in reactivity and biological activity.
1-(1H-1,2,3-Triazol-5-yl)propan-1-ol: Contains a propanol group instead of ethanol, affecting its physical properties and applications.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanol: Features a methanol group, which influences its solubility and reactivity
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of triazole derivatives.
Eigenschaften
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPOMBZIGUJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)





![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)


![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)
